molecular formula C30H40Cl2N2O3 B12027540 [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12027540
M. Wt: 547.6 g/mol
InChI Key: OYDFXOCROYQQFZ-GZZLJNBRSA-N
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Description

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and a dichlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves the condensation of hexadecanoylhydrazine with 4-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorobenzoate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar synthetic applications.

    Disilane-bridged architectures: Compounds with unique electronic properties and applications in materials science.

Uniqueness

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is unique due to its specific structural features, such as the hydrazone linkage and dichlorobenzoate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C30H40Cl2N2O3

Molecular Weight

547.6 g/mol

IUPAC Name

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C30H40Cl2N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(35)34-33-23-24-16-19-26(20-17-24)37-30(36)27-21-18-25(31)22-28(27)32/h16-23H,2-15H2,1H3,(H,34,35)/b33-23+

InChI Key

OYDFXOCROYQQFZ-GZZLJNBRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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